2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent to form the piperazine derivative.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-bromophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
- 2-(4-methylphenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3/c1-27-19-8-4-18(5-9-19)25-14-12-24(13-15-25)11-10-23-21(26)16-28-20-6-2-17(22)3-7-20/h2-9H,10-16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBHAOZXJHSFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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